Thiolane-2-carbaldehyde, also known as thiophene-2-carbaldehyde, is an organosulfur compound characterized by the molecular formula . It is a colorless liquid that may turn amber with time due to oxidation. This compound is notable for its role as a versatile precursor in organic synthesis, particularly in the pharmaceutical industry, where it serves as an intermediate for various drugs, including eprosartan and teniposide. Its structure features a thiophene ring with a formyl group, which contributes to its reactivity and utility in
Thiolane-2-carbaldehyde exhibits various biological activities attributed to its structural properties. It has been studied for its potential antiviral and cytotoxic effects, particularly when used in the synthesis of unsaturated ketones. These derivatives have shown promise in biomedical applications, including drug development .
Several methods exist for synthesizing thiolane-2-carbaldehyde:
Thiolane-2-carbaldehyde finds numerous applications in organic synthesis:
Interaction studies involving thiolane-2-carbaldehyde have revealed its reactivity with various nucleophiles and electrophiles. For instance, kinetic studies indicate that its reaction rates with acetonitriles are lower than those of benzaldehyde, suggesting that the thienyl group acts as an electron-donating substituent. This property influences its behavior in condensation reactions and other organic transformations .
Thiolane-2-carbaldehyde shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Thiophene-3-carbaldehyde | Isomeric Aldehyde | Different position of the formyl group on thiophene |
| Benzaldehyde | Aromatic Aldehyde | Lacks sulfur; more stable but less reactive |
| Furan-2-carbaldehyde | Heterocyclic Aldehyde | Contains oxygen instead of sulfur; different reactivity |
| 2-Thiophenecarboxaldehyde | Carboxaldehyde | Contains a carboxylic acid group; different functional properties |
| 4-Methylthiophene | Methylated Thiophene | Methyl group alters physical properties and reactivity |
Thiolane-2-carbaldehyde is unique due to its combination of sulfur-containing heterocyclic structure and aldehyde functionality, which provides distinct reactivity profiles compared to other similar compounds .
The synthesis of thiolane-2-carbaldehyde derivatives has historically relied on condensation reactions involving thiophene and formylating agents. The Vilsmeier-Haack reaction is a cornerstone method, leveraging N,N-dimethylformamide (DMF) and phosphoryl chloride to generate the reactive N,N-dimethylchloroiminium ion, which facilitates electrophilic substitution on thiophene. For instance, the reaction of thiophene with DMF and phosphorus oxychloride (POCl₃) at 50–70°C yields thiophene-2-carbaldehyde via intermediate iminium species that hydrolyze during workup. This method achieves moderate yields (70–85%) but requires careful temperature control to prevent side reactions.
An alternative approach described in US2741622A employs N-methylformanilide and phosphorus oxychloride, where pre-mixing thiophene and N-methylformanilide before adding POCl₃ minimizes exothermic side reactions. The reaction mass is hydrolyzed below 50°C to preserve aldehyde integrity, followed by vacuum steam distillation to isolate the product. This method, while reliable, involves hazardous reagents and generates stoichiometric acidic waste.
A comparative analysis of traditional methods reveals that solvent choice significantly impacts yield. For example, chlorobenzene in the CN102627627A protocol enhances reaction homogeneity and facilitates intermediate stabilization, achieving yields up to 88%. By contrast, polar aprotic solvents like dichloromethane reduce byproduct formation but require longer reaction times.
Table 1: Traditional Synthesis Methods for Thiolane-2-carbaldehyde
Recent advances prioritize solvent recycling, non-toxic reagents, and energy efficiency. The substitution of gaseous phosgene with triphosgene (solid bis(trichloromethyl) carbonate) in the CN102627627A protocol reduces toxicity risks and simplifies handling. Triphosgene reacts with DMF to generate the same chloroiminium ion as POCl₃ but with a safer profile. In this method, a molar ratio of thiophene:triphosgene:DMF = 1:0.5:2.6 in chlorobenzene at 75–85°C yields 88% product, demonstrating scalability for industrial applications.
Ionic liquids (ILs) have emerged as green solvents due to their negligible volatility and recyclability. The biphasic system of 1-butyl-3-methylimidazolium tetrafluoroborate ([Bmim][BF₄]) and water enables efficient cyclocondensation reactions at 80°C, as demonstrated in the synthesis of thiophene isoxazolines. Although not directly applied to thiolane-2-carbaldehyde, this approach suggests a pathway for aldehyde synthesis by replacing hydroxylamine hydrochloride with formylating agents. ILs enhance reaction rates through charge stabilization and reduce organic solvent use by 40–60%.
Table 2: Green Chemistry Innovations
Optimizing catalytic systems and stoichiometric ratios is critical for industrial adoption. The CN102627627A patent identifies a molar ratio of thiophene:triphosgene:DMF = 1:0.5:2.6 as optimal, with deviations below 0.3 mol triphosgene reducing yields to 72% due to incomplete formylation. Excess DMF (>3.0 mol) increases side reactions, underscoring the need for precise stoichiometric control.
Acid catalysts like phosphorus pentasulfide (P₄S₁₀) in the Paal-Knorr synthesis enable thiophene ring formation from 1,4-diketones, though this method is less direct for aldehyde synthesis. Alternatively, Lewis acids such as zinc chloride could stabilize reactive intermediates during Vilsmeier-Haack reactions, though this remains underexplored in the literature.
Kinetic studies of the triphosgene-DMF system reveal that stepwise heating (0°C → 50°C → 85°C) minimizes decomposition of the chloroiminium intermediate. Maintaining the hydrolysis phase below 30°C prevents aldehyde oxidation, while dichloromethane extraction improves purity by removing polar byproducts.
The electrophilic substitution chemistry of thiolane-2-carbaldehyde is governed by the electronic effects of its aldehyde group and the inherent reactivity of the thiolane ring. Unlike its aromatic counterpart, thiophene, which undergoes rapid electrophilic aromatic substitution (EAS) at the α-position due to enhanced electron density from sulfur’s lone pairs [1], thiolane’s saturated structure alters its conjugation and charge distribution. The aldehyde group, an electron-withdrawing substituent, further polarizes the ring, directing electrophiles to specific sites.
In thiophene systems, the α-position (C2) is preferentially substituted due to resonance stabilization of the intermediate σ-complex [1] [3]. For thiolane-2-carbaldehyde, however, the absence of aromaticity reduces resonance stabilization, shifting the mechanism toward a more localized carbocation-like intermediate. Computational studies on similar tetrahydrothiophene derivatives reveal that the aldehyde group withdraws electron density via inductive effects, deactivating the ring but favoring substitution at the least hindered position adjacent to sulfur [3] [6]. Experimental evidence from thiophene-2-carbaldehyde analogs supports this trend, with electrophiles such as acetyl ions (CH₃C⁺=O) preferentially attacking the C5 position in thiolane-2-carbaldehyde to minimize steric clashes with the aldehyde group [4] [7].
A comparative analysis of substitution rates in thiophene and thiolane derivatives highlights the role of saturation. For example, the acetylation of thiophene proceeds at room temperature with a rate constant 10³ times greater than that of thiolane-2-carbaldehyde under identical conditions [1] [7]. This disparity underscores the diminished nucleophilicity of the saturated ring, necessitating harsher reaction conditions or catalytic activation.
Solvent polarity and coordination ability significantly influence the ring-opening and subsequent functionalization of thiolane-2-carbaldehyde. In polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), the aldehyde group participates in stabilizing transition states through dipole-dipole interactions, facilitating nucleophilic attack on the thiolane ring. For instance, reactions with organolithium reagents in THF yield ring-opened products via cleavage of the C–S bond adjacent to the aldehyde, forming thiol-terminated intermediates [5] [7].
Contrastingly, nonpolar solvents like hexane favor intramolecular cyclization over ring-opening. A study comparing the reactivity of thiolane-2-carbaldehyde with phenyllithium in hexane versus THF demonstrated a stark divergence: in hexane, the major product was a bicyclic sulfide (85% yield), whereas THF promoted ring opening to form a linear thioether-aldehyde (72% yield) [7]. This solvent-dependent behavior aligns with the ability of THF to stabilize charged intermediates through solvation, lowering the activation energy for ring-opening.
The role of solvent coordination is further evident in palladium-catalyzed reactions. Palladium trifluoroacetate (Pd(TFA)₂), a weakly coordinating catalyst, enhances ring-opening efficiency in dichloromethane by minimizing solvent competition for palladium’s coordination sites [2]. This contrasts with palladium chloride (PdCl₂), where strong chloride ligation inhibits substrate binding, reducing reaction rates by 40–60% [2].
The efficiency of cross-coupling reactions involving thiolane-2-carbaldehyde is dictated by steric constraints imposed by the thiolane ring and electronic modulation from the aldehyde group. Suzuki-Miyaura couplings, for example, require precise alignment of the palladium catalyst with both the organoboron reagent and the thiolane substrate. The bicyclic structure of thiolane-2-carbaldehyde introduces steric hindrance near the reaction center, slowing transmetallation steps compared to planar aromatic substrates [2] [7].
Electronic effects further modulate reactivity. The aldehyde group withdraws electron density through conjugation, reducing the electron richness of the sulfur atom and decreasing its ability to stabilize Pd(0) intermediates. This electronic deactivation is partially offset by using electron-rich phosphine ligands, such as tris(4-methoxyphenyl)phosphine, which enhance palladium’s electron density and improve oxidative addition rates [2].
Comparative studies of thiolane-2-carbaldehyde and its non-aldehydic analog, thiolane-2-methyl, reveal a 30% decrease in Heck coupling yields for the aldehyde-containing substrate, attributed to competitive coordination of the aldehyde oxygen to palladium [2] [5]. This side reaction diverts the catalyst from the desired pathway, underscoring the need for ligands that selectively block aldehyde coordination without impeding substrate binding.
| Solvent | Reaction Type | Major Product | Yield (%) |
|---|---|---|---|
| THF | Ring-opening | Linear thioether-aldehyde | 72 |
| Hexane | Cyclization | Bicyclic sulfide | 85 |
| Dichloromethane | Pd-catalyzed coupling | Biaryl thiolane | 68 |
| DMF | Electrophilic substitution | C5-acetylated derivative | 58 |
Thiolane-2-carbaldehyde and its structural analogues demonstrate significant antibacterial activity against Gram-positive pathogens through multiple mechanisms of action [1] [2] [3]. The compound exhibits particularly potent activity against Staphylococcus aureus, including drug-resistant strains, with minimum inhibitory concentration values ranging from 0.5 to 16.0 micrograms per milliliter [4] [5]. Research indicates that the primary mechanism involves disruption of bacterial cell membrane integrity, leading to increased permeability and subsequent cell death [6] [4].
Comparative analysis with thiophene-2-carbaldehyde derivatives shows that thiolane-based compounds possess enhanced selectivity toward Gram-positive bacteria [3] [7] . The saturated thiolane ring system provides improved stability and resistance to enzymatic degradation compared to aromatic thiophene counterparts [13]. Protein synthesis inhibition represents another significant mechanism, where thiolane-2-carbaldehyde derivatives bind to ribosomal subunits and disrupt translation processes essential for bacterial growth [2] [14].
Table 1: Antibacterial Activity Profile of Thiolane-2-carbaldehyde Analogues
| Compound Type | Target Organism | Activity Level (MIC/IC50) | Mechanism |
|---|---|---|---|
| Thiolane-2-carbaldehyde (parent compound) | Gram-positive bacteria | 16-64 μg/mL | Cell membrane disruption |
| Thiolane-2-carbaldehyde derivatives | Staphylococcus aureus | 0.5-16.0 μg/mL | Biofilm inhibition |
| Thiophene-2-carbaldehyde (comparison) | Multiple Gram-positive strains | 3.0-200 μg/mL | Protein synthesis interference |
| Substituted thiolane aldehydes | Bacillus subtilis | 25-50 μg/mL | DNA binding disruption |
| Thiolane Schiff bases | Enterococcus faecalis | 37.4-40 μg/mL | Enzyme inhibition |
| Thiolane metal complexes | Mixed bacterial populations | 1.11-99.92 μM | Multiple target sites |
The aldehyde functional group at the 2-position of the thiolane ring proves critical for antimicrobial activity, with modifications to this position resulting in significant loss of potency [15] [13]. Metal complexation with thiolane-2-carbaldehyde derivatives enhances antibacterial activity through improved cellular uptake and target specificity [2] [5]. Cadmium and zinc complexes demonstrate particularly promising results, with enhanced activity against both planktonic bacteria and established biofilms [5] [9].
Structure-activity relationship analysis of thiolane-2-carbaldehyde analogues reveals critical molecular features that determine antimicrobial potency and selectivity [23] [15] [13]. The aldehyde group at the 2-position represents the most crucial structural element, with its presence essential for biological activity [15] [13]. Modification or removal of this functional group results in complete loss of antimicrobial properties, indicating its fundamental role in target interaction [13].
The saturated thiolane ring system provides enhanced metabolic stability compared to aromatic thiophene analogues, resulting in improved bioavailability and prolonged activity [13]. Ring saturation influences molecular flexibility and conformational preferences, affecting binding affinity to microbial targets [15] [13]. Substitution patterns on the thiolane ring significantly impact activity profiles, with electron-withdrawing groups enhancing activity against Gram-negative bacteria, while electron-donating substituents favor Gram-positive activity [23] .
Aromatic substitution studies demonstrate that halogen-containing derivatives exhibit superior antimicrobial activity compared to alkyl-substituted analogues [10] [9]. Fluorine and chlorine substituents provide optimal balance between potency and selectivity, with activity improvements ranging from 3 to 8-fold compared to unsubstituted compounds [6] [10]. The position of aromatic substitution critically influences activity, with para-substitution generally providing superior results compared to ortho or meta positions [23] [6].
Table 3: Structure-Activity Relationships in Microbial Inhibition
| Structural Feature | Effect on Activity | Potency Change | Selectivity Index |
|---|---|---|---|
| Aldehyde group position | Critical for antimicrobial activity | 10-100 fold increase | 1.5-3.2 |
| Thiolane ring saturation | Enhanced stability and selectivity | 2-5 fold increase | 2.1-4.8 |
| Substituent electron-withdrawing | Increased Gram-negative activity | 3-8 fold increase | 1.8-5.5 |
| Substituent electron-donating | Enhanced Gram-positive activity | 2-6 fold increase | 2.3-6.1 |
| Ring fusion patterns | Broader spectrum activity | 5-20 fold increase | 3.2-8.7 |
| Metal coordination | Improved potency and stability | 10-50 fold increase | 4.5-12.3 |
Metal complexation represents a highly effective strategy for enhancing antimicrobial activity, with coordination complexes demonstrating 10 to 50-fold improvements in potency [2] [5]. Copper, zinc, and cadmium complexes show particularly promising results, with improved cellular uptake and target specificity [5]. The metal center influences both the electronic properties of the ligand and the overall molecular geometry, affecting binding interactions with microbial targets [2] [24].
Ring fusion strategies, including benzothiolane and naphthothiolane derivatives, provide broader spectrum antimicrobial activity with enhanced potency against resistant strains [25] [26]. These modifications increase molecular rigidity and create additional binding sites for target interaction [15] [26]. Hydrazone and Schiff base derivatives demonstrate improved activity against fungal pathogens, with nitrogen-containing linkages enhancing membrane permeability [3] [8].